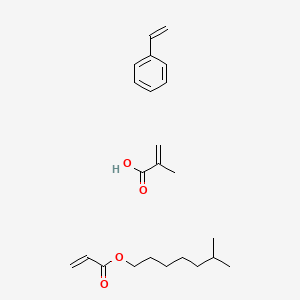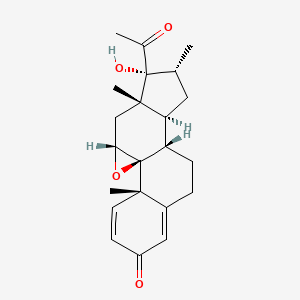![molecular formula C24H18ClS2.F6P<br>C24H18ClF6PS2 B13764744 [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) CAS No. 68156-11-6](/img/structure/B13764744.png)
[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-): is a complex organic compound that belongs to the class of sulfonium salts. It is characterized by the presence of a sulfonium cation, which is stabilized by a hexafluorophosphate anion. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) typically involves the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which is subsequently stabilized by the addition of hexafluorophosphate anion. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and protein modification.
Medicine:
Drug Development: The compound is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The hexafluorophosphate anion plays a role in stabilizing the overall structure of the compound, enhancing its reactivity and specificity.
Comparación Con Compuestos Similares
Diphenylsulfonium hexafluorophosphate: Similar in structure but lacks the chlorophenyl group.
Triphenylsulfonium hexafluorophosphate: Contains three phenyl groups instead of the chlorophenyl and thio groups.
Uniqueness:
Structural Features: The presence of the chlorophenyl and thio groups in [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) imparts unique reactivity and stability compared to its analogs.
Reactivity: The compound exhibits distinct reactivity patterns, making it suitable for specific applications in catalysis and synthesis.
Propiedades
Número CAS |
68156-11-6 |
|---|---|
Fórmula molecular |
C24H18ClS2.F6P C24H18ClF6PS2 |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
[2-(2-chlorophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H18ClS2.F6P/c25-21-15-7-8-16-22(21)26-23-17-9-10-18-24(23)27(19-11-3-1-4-12-19)20-13-5-2-6-14-20;1-7(2,3,4,5)6/h1-18H;/q+1;-1 |
Clave InChI |
TYARKGONSXUKEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


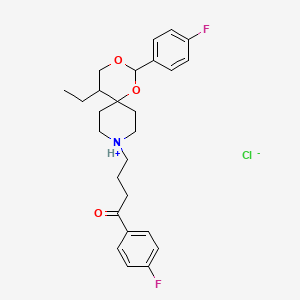
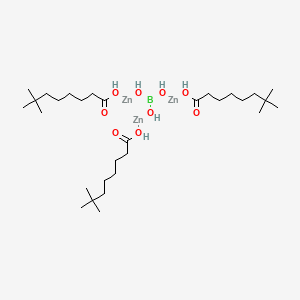
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
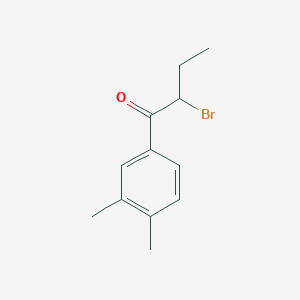
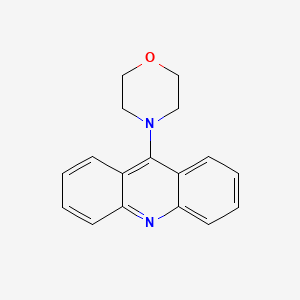
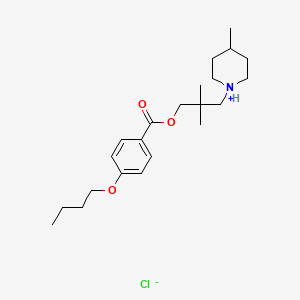
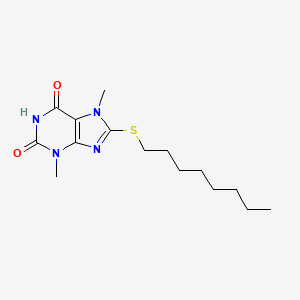
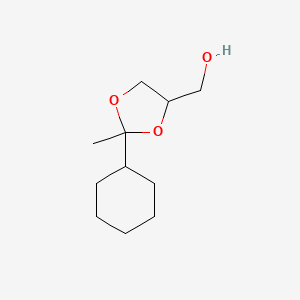
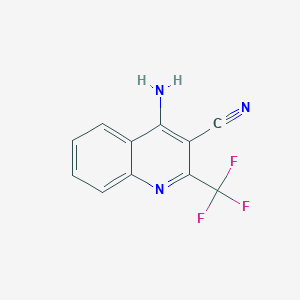

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)
